2-(3-Bromophenoxy)propanamide
Description
2-(3-Bromophenoxy)propanamide (CAS: 1427382-13-5) is a halogenated aromatic compound featuring a propanamide backbone substituted with a 3-bromophenoxy group at the second carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity (PSA ≈ 43.09 Ų) and a molecular weight of 314.22 g/mol (C₁₄H₂₀BrNO₂) .
Properties
IUPAC Name |
2-(3-bromophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSQANBMBJUCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589302 | |
| Record name | 2-(3-Bromophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-02-3 | |
| Record name | 2-(3-Bromophenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)propanamide typically involves the reaction of 3-bromophenol with 2-bromoacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the bromoacetamide, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxypropanamides.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2-(3-Bromophenoxy)propanamide is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Halogenated Propanamides
- 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamide: This TRPV1 antagonist features a fluorine atom and a methylsulfonamide group on the phenyl ring. The electron-withdrawing fluorine enhances binding affinity to TRPV1 receptors, while the sulfonamide group improves solubility. Compared to the bromine in 2-(3-bromophenoxy)propanamide, fluorine’s smaller size and higher electronegativity may reduce steric hindrance but increase metabolic stability .
- Its higher molecular weight (227.00 g/mol) and lower PSA (43.09 Ų) suggest reduced solubility compared to this compound .
Phenoxy vs. Phenethyl Moieties
- Fentanyl analogs (e.g., N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide): Replacement of the phenoxy group with a piperidinylphenethyl chain enhances opioid receptor binding. The 3-bromophenoxy group in this compound lacks the flexibility and hydrogen-bonding capacity of these piperidine derivatives, likely explaining its lower analgesic potency .
Pharmacological and Physicochemical Properties
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability may improve membrane permeability but increase metabolic degradation risk compared to fluorine .
- Amide Modifications: Bulky substituents (e.g., pentan-2-yl in this compound) reduce aqueous solubility, limiting bioavailability .
- Therapeutic Potential: Unlike Safinamide (MAO-B inhibition) or fentanyl analogs (opioid activity), this compound lacks reported target engagement, underscoring the need for functional studies .
Biological Activity
2-(3-Bromophenoxy)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12BrNO2
- CAS Number : 591-19-5
The compound features a bromophenyl moiety linked to a propanamide group, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study focusing on structure-activity relationships (SAR) demonstrated that modifications to the bromophenyl group can enhance its efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were notably low, suggesting potent bactericidal properties .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect is particularly relevant in the context of chronic inflammatory diseases where cytokine modulation is beneficial.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to potential applications in pain management and anti-inflammatory therapies.
Study on Antitubercular Activity
A notable study evaluated the antitubercular activity of this compound against multidrug-resistant strains of Mtb. The results indicated that the compound maintained activity with MIC values lower than those of several existing antitubercular agents. This suggests a novel mechanism of action distinct from traditional treatments .
SAR Studies
Structure-activity relationship studies have revealed that variations in the bromophenyl substituent significantly affect the biological activity of the compound. For example, substituting bromine with other halogens or functional groups altered the potency against bacterial strains, emphasizing the importance of molecular structure in drug design .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
